molecular formula C10H19NOS B2628355 N-Cyclohexylidene-2-methylpropane-2-sulfinamide CAS No. 729559-16-4

N-Cyclohexylidene-2-methylpropane-2-sulfinamide

Cat. No. B2628355
CAS RN: 729559-16-4
M. Wt: 201.33
InChI Key: DELUBRHLPUTXTN-UHFFFAOYSA-N
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Description

“N-Cyclohexylidene-2-methylpropane-2-sulfinamide” is a chemical compound with the molecular formula C10H19NOS and a molecular weight of 201.33 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “N-Cyclohexylidene-2-methylpropane-2-sulfinamide” can be achieved via copper-mediated condensation with cyclohexane carboxaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NOS/c1-10(2,3)13(12)11-9-7-5-4-6-8-9/h7,11H,4-6,8H2,1-3H3 . This indicates the presence of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom in the molecule.


Physical And Chemical Properties Analysis

“N-Cyclohexylidene-2-methylpropane-2-sulfinamide” is predicted to have a boiling point of 319.0±25.0 °C and a density of 1.10±0.1 g/cm3 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

Future Directions

As for future directions, “N-Cyclohexylidene-2-methylpropane-2-sulfinamide” could potentially be explored further in the field of asymmetric synthesis, given its role as a chiral auxiliary .

properties

IUPAC Name

N-cyclohexylidene-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c1-10(2,3)13(12)11-9-7-5-4-6-8-9/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELUBRHLPUTXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Titanium tetraethoxide (2 eq, 3.56 mL, d 1.088) was added to a solution of cyclohexanone (1.2 eq, 1.0 g, 1.05 mL, d 0.947) in 20 mL of dry THF under nitrogen atmosphere. After 5 min, (S)-t-butanesulfinamide (1200-A, 1.028 g) in 10 mL of THF was added dropwise. The mixture was heated to 60° C. overnight. The reaction mixture was poured into an equal volume of aqueous saturated sodium bicarbonate solution with rapid stirring and immediately filtered through celite. The filter cake was washed with ethyl acetate (50 mL). The layers in the filtrate were separated and the aqueous layer was extracted with ethyl acetate (30 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated. The residue was chromatographed on silica gel (gradient:ether/hexanes; 1:9 to 1.1) to afford the product 1200-B (1.3 g; 76%) as a colorless oil. The product was kept under inert atmosphere at −20° C.
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1.028 g
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10 mL
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1.05 mL
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20 mL
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3.56 mL
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Yield
76%

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